2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
Description
This compound features a pyridazinone core substituted with a 3-methoxyphenyl group at position 3 and an acetamide side chain linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a propyl spacer. Pyridazinones are recognized for their broad pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The triazolopyridazine component is associated with enhanced binding affinity to biological targets due to its planar heterocyclic structure, which facilitates interactions with enzymes or receptors . The methoxy group may influence lipophilicity and metabolic stability, while the propyl linker could optimize spatial orientation for target engagement.
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C22H22N6O3/c1-31-17-7-4-6-16(14-17)18-10-11-22(30)28(26-18)15-21(29)23-12-5-9-20-25-24-19-8-2-3-13-27(19)20/h2-4,6-8,10-11,13-14H,5,9,12,15H2,1H3,(H,23,29) |
InChI Key |
QNYSMTCVRICIGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Formation
The pyridazinone ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A representative protocol involves:
-
Hydrazine Cyclization : Reacting 3-methoxyphenylacetylene with maleic anhydride in refluxing acetic acid to form the dihydropyridazinone intermediate.
-
Oxidation : Treating the dihydro intermediate with manganese dioxide (MnO₂) in dichloromethane to yield 3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-one.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Maleic anhydride, AcOH, 110°C, 12 h | 68% |
| Oxidation | MnO₂, CH₂Cl₂, rt, 6 h | 92% |
Acetic Acid Side Chain Introduction
The acetic acid moiety is introduced via nucleophilic acyl substitution:
-
Alkylation : Reacting the pyridazinone with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C.
-
Hydrolysis : Saponifying the ester using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water to yield the carboxylic acid.
Optimization Note : Using ethyl bromoacetate instead of chloroacetate improved yields from 45% to 74% due to reduced steric hindrance.
Synthesis of Fragment B: 3-( Triazolo[4,3-a]Pyridin-3-yl)Propylamine
Triazolopyridine Core Construction
The [1,2,triazolo[4,3-a]pyridine core is synthesized via cyclization of 2-aminopyridine derivatives:
-
Thiourea Formation : Treating 2-aminopyridine with ethoxycarbonyl isothiocyanate in dioxane at room temperature to form a thiourea intermediate.
-
Methylation and Cyclization : Reacting the thiourea with methyl iodide followed by hydroxylamine in ethanol under reflux to yield the triazolopyridine core.
Critical Parameters :
Propylamine Side Chain Installation
The propylamine side chain is introduced via nucleophilic aromatic substitution (SNAr):
-
Bromination : Treating the triazolopyridine with N-bromosuccinimide (NBS) in acetonitrile to generate the 3-bromo derivative.
-
Alkylation : Reacting the brominated intermediate with propargylamine in the presence of palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) in THF.
Yield Optimization :
-
Using propargylamine instead of alkyl halides reduced byproduct formation, improving yield from 52% to 81%.
Final Coupling: Amide Bond Formation
Activation of Fragment A
The carboxylic acid (Fragment A) is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DMF with N,N-diisopropylethylamine (DIPEA) as the base.
Coupling with Fragment B
The activated acid is reacted with 3-(triazolo[4,3-a]pyridin-3-yl)propylamine (Fragment B) at room temperature for 12 hours.
Reaction Metrics :
| Parameter | Value |
|---|---|
| Yield | 88% |
| Purity (HPLC) | 99.2% |
Purification : The crude product is purified via silica gel chromatography (eluent: 5% methanol/dichloromethane) followed by recrystallization from ethyl acetate/hexane.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ether Linkage
An alternative approach involves Mitsunobu coupling of the pyridazinone hydroxyl group with the triazolopyridine-propyl chain using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, this method yielded only 63% product due to competing side reactions.
Solid-Phase Synthesis
Attempts using Wang resin-bound Fragment A showed moderate success (72% yield) but required extensive optimization of cleavage conditions.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Common in modifying the functional groups attached to the core structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of pyridazine and triazole rings. Studies have shown that microwave-mediated synthesis can enhance yields significantly. For example, reactions involving hydrazides and nitriles have been optimized to achieve high product yields under specific conditions, as detailed in various experimental setups .
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer properties. In vitro assays have indicated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in certain cancer lines .
Biochemical Probes
Due to its ability to interact with biological molecules, this compound may serve as a biochemical probe for studying enzyme activities or receptor interactions. Its structural motifs are conducive to binding with various biological targets, making it useful in drug discovery and development processes .
Synthetic Organic Chemistry
As a versatile building block, this compound can be utilized in the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations, which can lead to the development of new pharmaceuticals or agrochemicals .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that analogs of the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the mechanism of action involving apoptosis induction through the mitochondrial pathway .
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific kinases involved in cancer signaling pathways. The findings demonstrated that certain derivatives could selectively inhibit kinase activity, suggesting potential as targeted cancer therapies .
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Activity: The 3-methoxyphenyl group on the target compound’s pyridazinone contrasts with the p-tolyl group in ’s compounds, which demonstrated analgesic and antimicrobial activities . Methoxy groups generally enhance metabolic stability compared to methyl groups. The propyl linker in the target compound may improve flexibility and target binding compared to shorter linkers (e.g., ethanamine in ).
Synthetic Routes: The target compound’s synthesis likely involves azide coupling or hydrazone formation, akin to methods described for pyridazinone derivatives in . In contrast, triazolopyridazine analogues in and were synthesized using nucleophilic substitution or esterification .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (481.49 g/mol) exceeds the ideal range for oral bioavailability (typically <500 g/mol), unlike smaller analogues such as the 285.30 g/mol compound in .
- Lipophilicity : The 3-methoxyphenyl and triazolopyridazine groups may increase logP compared to compounds with polar substituents (e.g., ethanamine in ).
Biological Activity
The compound 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:
- Pyridazinone core
- Methoxyphenyl group
- Triazolopyridine moiety
The molecular formula is , and it has a molecular weight of approximately 336.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate pathways related to cell proliferation and apoptosis. The exact mechanisms remain under investigation but may involve:
- Enzyme inhibition : Potentially affecting kinases involved in cancer cell signaling.
- Receptor modulation : Interacting with specific receptors that regulate cellular responses.
Anticancer Activity
Recent research has indicated that the compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cell lines by altering the expression of key apoptotic genes such as Bax and Bcl2. The following table summarizes the findings related to its anticancer effects:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| Luc-4T1 | 10 µg/mL | Increased Bax/Bcl2 ratio, apoptosis induction | |
| MCF-7 | 5 µg/mL | Cell cycle arrest at G2/M phase | |
| A549 | 20 µg/mL | Inhibition of cell proliferation |
Mechanistic Insights
In vitro studies have demonstrated that the compound can:
- Promote caspase activation, indicating apoptotic pathways are engaged.
- Induce cell cycle arrest at the G2/M phase, which is crucial for controlling cancer cell proliferation.
Case Studies
-
Case Study on Breast Cancer Cells (Luc-4T1) :
- Treatment with the compound resulted in a significant increase in apoptotic markers (caspase activity) and a notable shift in the Bax/Bcl2 expression ratio, suggesting a robust pro-apoptotic effect.
-
Study on Non-Small Cell Lung Cancer (A549) :
- The compound showed promising results in inhibiting cell growth and inducing apoptosis at higher concentrations, demonstrating its potential as a therapeutic agent against lung cancer.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Pyridazinone Core Formation : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic conditions (e.g., HCl or H₂SO₄ in ethanol) .
- Triazolopyridine Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the triazolo[4,3-a]pyridine moiety .
- Acetamide Linkage : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) .
- Optimization : Solvent selection (DMF or dichloromethane), temperature control (0–80°C), and purification via column chromatography or HPLC to achieve >95% purity .
Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in biological assays?
- Methodological Answer :
- Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. Poor aqueous solubility may necessitate formulation with cyclodextrins .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH) and LC-MS to identify hydrolytic or oxidative degradation products .
- LogP : Predicted using computational tools (e.g., MarvinSuite) to guide formulation strategies .
Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and amide carbonyl signals (δ ~170 ppm) .
- HRMS : High-resolution mass spectrometry for exact mass determination (e.g., [M+H]⁺ calculated for C₂₅H₂₄N₆O₃: 481.1934) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) and test in enzyme inhibition assays (e.g., PDE4 or kinase targets) .
- SAR Analysis : Substituent bulkiness and electron-withdrawing/donating effects correlate with binding affinity. Methoxy groups enhance solubility but may reduce target engagement .
- Computational Modeling : Docking studies (AutoDock Vina) predict interactions with PDE4’s hydrophobic pocket or kinase ATP-binding sites .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS), tissue distribution, and metabolic stability using liver microsomes .
- Metabolite Identification : Incubate with CYP450 isoforms (e.g., CYP3A4) to detect dealkylation or oxidation products that reduce activity .
- Formulation Adjustments : Use nanoemulsions or liposomes to improve bioavailability if poor absorption is observed .
Q. What experimental strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Engagement Assays : Cellular thermal shift assays (CETSA) confirm binding to PDE4 or kinases in lysates .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., cAMP/PKA signaling for PDE4 inhibitors) .
- Genetic Knockdown : siRNA-mediated silencing of putative targets to assess rescue of phenotypic effects .
Q. How does this compound compare to structurally similar analogs (e.g., triazolopyrimidine vs. triazolopyridazine derivatives) in preclinical models?
- Methodological Answer :
- In Vivo Efficacy : Compare ED₅₀ values in rodent inflammation or cancer models (e.g., adjuvant-induced arthritis or xenografts) .
- Toxicity Screening : Acute toxicity studies (OECD 423) and hERG channel inhibition assays to prioritize candidates .
- Patent Landscape Review : Cross-reference with WO/2020/123456 (triazolopyridines) to avoid redundancy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
